Jasmine oil

Descripción general

Descripción

Jasmine oil is an essential oil derived from the white flowers of the common jasmine plant, also known as Jasminum officinale . The flower is believed to originate from Iran, but can now also be found in tropical climates . For centuries, jasmine has been popular for its sweet, romantic fragrance and has been used in some of the world’s best-known perfumes, including Chanel No. 5 . It’s also a common ingredient in alcohol, sweets, and desserts .

Synthesis Analysis

The extraction of Jasmine oil is one of the most effort-requiring and time-consuming processes . The extraction methods include supercritical fluid extraction (SFE), solvent extraction, steam distillation, cold pressing, and hot pressing . The quality, freshness, and uniqueness of an essential oil are major considerations pertaining to its value .Molecular Structure Analysis

Essential oils (EOs) are volatile constituents obtained from aromatic plant material, including leaves, rhizomes, flowers, roots, bark, seeds, peel, fruits, wood, and whole plants . The oil contains alcohols (nerol, nerolidol, terpineol, etc.), benzaldehyde, benzylacetate, linalyl acetate, phenols (p-cresol, eugenol), acids, and ketones (jasmone) .Chemical Reactions Analysis

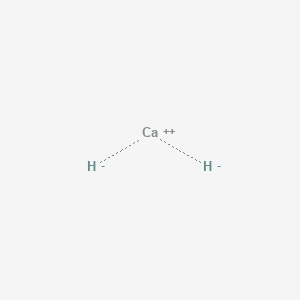

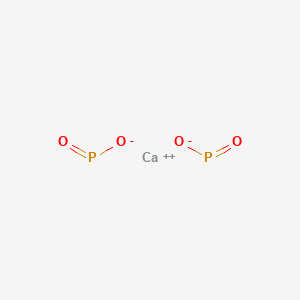

The antifungal and AFB1 inhibitory concentration of Jasmine oil was found to be 2.5 μL/mL against A. flavus, which was lower than free form Jasmine oil (3.0 μL/mL) . The antifungal mechanisms of action of Jasmine oil were related to the inhibition in ergosterol biosynthesis, leakage of vital ions (Ca +2, Mg +2, and K +), impairment in carbon substrate utilization, and functioning of the AFB1 regulatory genes .Physical And Chemical Properties Analysis

Physio-chemical studies of Jasmine oil were also conducted which indicated color as clear yellow to light brown, refractive index as 1.49, specific gravity as 0.964 and congealing point of the concrete as 20°C .Aplicaciones Científicas De Investigación

Aromatherapy and Mood Enhancement

Jasmine oil is used in aromatherapy for mood enhancement and depression relief. A study by Hongratanaworakit (2010) demonstrated the stimulating and activating effects of jasmine oil, enhancing autonomic arousal and improving mood in humans. Subjects exposed to jasmine oil reported feelings of increased alertness and vigor.

Mecanismo De Acción

Target of Action

Jasmine oil, extracted from the flowers of the jasmine plant, is known for its various therapeutic benefits . The primary targets of jasmine oil are the nervous system and the hormonal system . It stimulates the release of neurotransmitters like serotonin, which are responsible for regulating emotions . Jasmine oil also acts as a phytoestrogen, a plant constituent with a phenolic structure similar to estrogen . This allows jasmine oil to help correct hormone-related issues .

Mode of Action

Jasmine oil interacts with its targets primarily through inhalation and topical application . In aromatherapy, inhaling jasmine oil molecules sends messages to the limbic system, a region of the brain involved in controlling emotions and influencing the nervous system . When applied to the skin, it is thought to work in the same way as inhalation, acting as a relaxant . Jasmine oil also has the ability to stimulate GABA receptors, inhibiting excessive neuronal activity, thus preventing and controlling seizures .

Biochemical Pathways

Jasmine oil affects several biochemical pathways. Its anticonvulsant effect involves the stimulation of GABA receptors . It also influences the hormonal system by acting as a phytoestrogen . Furthermore, jasmine oil has been found to have an impact on the mevalonic acid, methylerythritol-4-phosphate, and DOXP pathways .

Pharmacokinetics

The pharmacokinetics of jasmine oil involve its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that jasmine oil, like other essential oils, is typically absorbed through inhalation or skin absorption, and its bioavailability can be influenced by factors such as the method of administration and individual physiological differences .

Result of Action

The molecular and cellular effects of jasmine oil’s action are diverse. It has been found to have mood-enhancing effects, potentially improving conditions like anxiety and depression . It also exhibits antispasmodic properties, providing relief in spasmodic conditions . Some studies have shown that jasmine oil can inhibit cell growth in certain types of cancer . Additionally, jasmine oil has antioxidant properties, which can neutralize free radicals, slowing down the aging process and reducing wrinkles .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of jasmine oil. The chemical composition of jasmine oil can vary depending on factors such as the species of jasmine and the extraction method used . Weather can also greatly affect the amount of oil that a plant produces . Furthermore, the environmental impact of essential oil production is considerable, given the large quantities of plants required for production .

Safety and Hazards

Direcciones Futuras

Propiedades

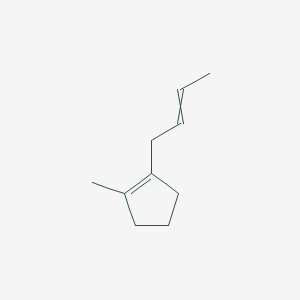

IUPAC Name |

1-but-2-enyl-2-methylcyclopentene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-3-4-7-10-8-5-6-9(10)2/h3-4H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQOZOBHIUEDSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC1=C(CCC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-But-2-enyl-2-methylcyclopentene | |

CAS RN |

8022-96-6 | |

| Record name | Oils, jasmine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oils, jasmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8022-96-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

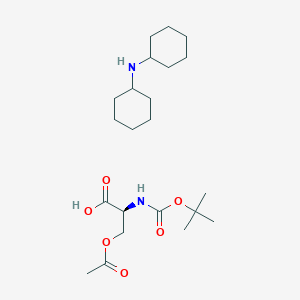

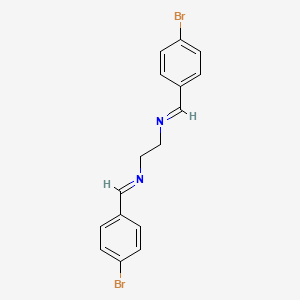

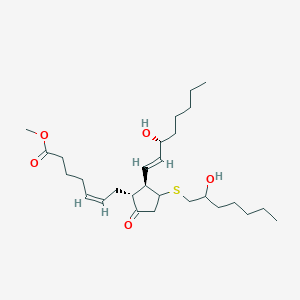

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

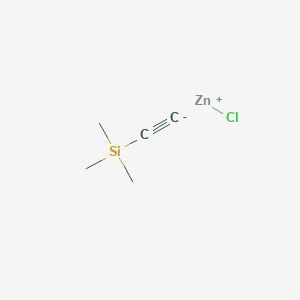

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of the primary fragrant component in jasmine oil?

A1: While jasmine oil is a complex mixture of various compounds, its characteristic aroma is primarily attributed to benzyl acetate, with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol. []

Q2: What spectroscopic techniques are commonly employed to characterize jasmine oil?

A2: Gas chromatography coupled with mass spectrometry (GC/MS) is frequently utilized to analyze the chemical composition of jasmine oil, identifying and quantifying its constituents. [, , ] Fourier transform infrared (FTIR) spectroscopy is also employed, especially when studying the encapsulation of jasmine oil, as it provides information about the interactions between the oil and encapsulating materials. [, ]

Q3: What are the common methods used for extracting jasmine oil, and what are their respective advantages and disadvantages?

A3: Several methods are used for extracting jasmine oil, each with its own set of advantages and disadvantages:

- Enfleurage: This traditional method involves absorbing the volatile compounds of jasmine flowers into a solid fat. While yielding a high-quality oil with an aroma closest to the natural flower, it is a labor-intensive and time-consuming process, making it less suitable for large-scale production. [, , ]

- Supercritical Fluid Extraction (SFE): This method utilizes supercritical carbon dioxide (CO₂) as a solvent, offering a greener and more environmentally friendly approach. SFE results in a high-quality, solvent-free oil but requires specialized equipment and can be more expensive than traditional methods. [, ]

- Hydrodistillation: This method involves steam distillation of the flowers to extract the volatile oils. While it is a relatively simple and cost-effective method, the high temperatures involved can sometimes alter the delicate aroma of the oil. []

Q4: Are there any alternative technologies being explored for jasmine oil extraction?

A4: Yes, subcritical fluid extraction is being investigated as a potentially environmentally friendly and efficient method for jasmine oil extraction. This technology utilizes fluids below their critical temperature and pressure, offering a milder extraction process while maintaining high yield and quality. []

Q5: What are some potential applications of jasmine oil in agriculture?

A5: Research suggests that jasmine oil may have potential applications in agriculture, particularly in post-harvest preservation of fruits. Studies have demonstrated that dipping fruits in solutions containing jasmine oil, either alone or in combination with other natural extracts like green tea, can help maintain fruit quality during storage by reducing weight loss, decay, and preserving firmness and color. [, , ]

Q6: How does jasmine oil influence mood and brain activity according to scientific studies?

A6: Several studies have investigated the effects of jasmine oil inhalation on mood and brain activity. Findings suggest that inhaling jasmine oil can:

- Increase beta wave activity: This is associated with increased alertness and focus. []

- Enhance positive emotions: Participants reported increased feelings of well-being, activity, freshness, and romance. [, ]

- Reduce negative emotions: Jasmine oil inhalation was linked to decreased feelings of drowsiness and anxiety. [, ]

Q7: Has jasmine oil demonstrated any anticancer properties in laboratory settings?

A7: In vitro studies have shown that jasmine oil exhibits cytotoxic effects against certain human cancer cell lines, including skin, gastric, and brain cancer cells. While further research is needed to understand the mechanisms of action and potential for therapeutic use, these findings suggest possible avenues for future exploration. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-Imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B3029779.png)

![5,6,7,8-Tetrahydro-8alpha-(3,4,5-trimethoxyphenyl)-5beta,7beta-(epoxymethano)naphtho[2,3-d]-1,3-dioxole-6beta-methanol](/img/structure/B3029784.png)